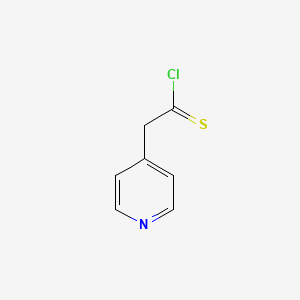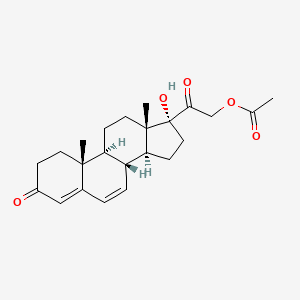
Loganicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Loganic acid is an iridoid glycoside, a type of monoterpenoid compound. It is found in various plants, including cornelian cherry, cranberry, bilberry, and honeysuckle berries . This compound is known for its diverse biological activities and is a precursor in the biosynthesis of other important compounds like loganin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Loganic acid is synthesized from 7-deoxyloganic acid by the enzyme 7-deoxyloganic acid hydroxylase . The enzyme loganate O-methyltransferase then converts loganic acid into loganin . The synthetic route involves the hydroxylation of 7-deoxyloganic acid, followed by methylation .
Industrial Production Methods
Industrial production of loganic acid typically involves extraction from natural sources such as cornelian cherry and honeysuckle berries. The extraction process includes solvent extraction, purification, and crystallization to obtain pure loganic acid .
Análisis De Reacciones Químicas
Types of Reactions
Loganic acid undergoes various chemical reactions, including:
Oxidation: Loganic acid can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert loganic acid into its reduced forms.
Substitution: Loganic acid can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various halogens and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Loganic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other iridoid glycosides.
Industry: Loganic acid is used in the production of natural health products and supplements.
Mecanismo De Acción
Loganic acid exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also modulates the activity of enzymes involved in inflammation and metabolic processes . The exact mechanism involves interactions with cellular components and signaling pathways that regulate these processes .
Comparación Con Compuestos Similares
Loganic acid is similar to other iridoid glycosides such as loganin, sweroside, and secologanin . it is unique in its specific biological activities and its role as a precursor in the biosynthesis of other compounds . The presence of different functional groups and structural variations among these compounds contributes to their distinct properties and applications .
List of Similar Compounds
- Loganin
- Sweroside
- Secologanin
- 7-epi-loganic acid
- 8-epi-loganic acid
Propiedades
Fórmula molecular |
C16H24O10 |
|---|---|
Peso molecular |
376.36 g/mol |
Nombre IUPAC |
(1S,4aS,6S,7S,7aS)-6-hydroxy-7-methyl-1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,6-,8+,9-,10-,11-,12+,13-,15+,16?/m1/s1 |
Clave InChI |
JNNGEAWILNVFFD-MPDOOZMSSA-N |
SMILES isomérico |
C[C@@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES canónico |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B13412202.png)


![2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one](/img/structure/B13412221.png)



![(2S)-2-methylbutanoic acid [(1S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-2-oxanyl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester](/img/structure/B13412239.png)

